molecular formula C11H13N3 B1287790 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- CAS No. 921040-13-3

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

Cat. No.: B1287790
CAS No.: 921040-13-3
M. Wt: 187.24 g/mol
InChI Key: LNTJHRYKXIOPJI-UHFFFAOYSA-N
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Description

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The interaction between 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- and these enzymes can lead to the inhibition of their activity, thereby affecting cellular processes.

Cellular Effects

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to induce apoptosis in cancer cells by activating the caspase pathway . This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as topoisomerases, and inhibits their activity . Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to the activation of apoptotic pathways and inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- vary with different dosages in animal models. At lower doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways. For example, it can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation within specific tissues can influence its activity and therapeutic effects.

Subcellular Localization

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Its subcellular localization can also influence its interactions with enzymes and other biomolecules, thereby affecting its overall activity.

Properties

IUPAC Name

2-cyclopropyl-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJHRYKXIOPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580551
Record name 2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921040-13-3
Record name 2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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